molecular formula C30H34N4O8S4 B13713106 N,N'-Didansyl-L-cystine

N,N'-Didansyl-L-cystine

Cat. No.: B13713106
M. Wt: 706.9 g/mol
InChI Key: MGNAZESEUVNMRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Didansyl-L-cystine is synthesized through the reaction of L-cystine with dansyl chloride under basic conditions. The reaction typically involves dissolving L-cystine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of dansyl chloride and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for N,N’-Didansyl-L-cystine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Didansyl-L-cystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N,N’-Didansyl-L-cystine exerts its effects by selectively targeting and accumulating within apoptotic and necrotic cells. This selectivity is due to its thiol-reactive nature, allowing it to bind to thiol groups exposed on the surface of dying cells. The compound’s fluorescent properties enable the visualization and quantification of cell death in various biological models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Didansyl-L-cystine is unique due to its dual functionality as a thiol-reactive probe and a fluorescent marker. This dual functionality makes it particularly valuable in studies involving cell death and thiol group detection .

Properties

IUPAC Name

3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNAZESEUVNMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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